Ethyl 5-chloro-7-oxo-4H-pyrazolo[1,5-A]pyrimidine-3-carboxylate
Description
Properties
Molecular Formula |
C9H8ClN3O3 |
|---|---|
Molecular Weight |
241.63 g/mol |
IUPAC Name |
ethyl 5-chloro-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C9H8ClN3O3/c1-2-16-9(15)5-4-11-13-7(14)3-6(10)12-8(5)13/h3-4,11H,2H2,1H3 |
InChI Key |
QECZGCINQPBQMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNN2C1=NC(=CC2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Outline
Green Ultrasonic-Assisted Synthesis
- Reactants: Aminopyrazoles and ethyl propiolate or dimethyl acetylenedicarboxylate.
- Catalyst: Potassium bisulfate (KHSO4).
- Solvent: Aqueous ethanol.
- Conditions: Ultrasonic irradiation at 60 °C for 9–12 minutes.
- Outcome: Formation of pyrazolo[1,5-a]pyrimidine derivatives with ethyl ester groups in good yields (84–92%).
- Mechanism: Protonation of ester carbonyl by KHSO4 facilitates aza-Michael addition of aminopyrazole, followed by ring closure with loss of methoxy group.
Reaction Mechanisms and Functionalization
- The cyclization involves nucleophilic attack of the amino group on the β-dicarbonyl or keto ester, forming the pyrimidine ring fused to the pyrazole.
- Chlorination with POCl3 replaces the 5-position oxygen or hydroxyl group with chlorine, activating the ring for nucleophilic substitutions.
- The chloro substituent at position 5 can be displaced by nucleophiles (e.g., amines or fluorinated pyrrolidines) to yield derivatives with enhanced biological activities.
- The ethyl ester group at position 3 can undergo hydrolysis or further chemical modifications to tune solubility and pharmacokinetics.
Research Findings and Analytical Data
- Yields: Typical yields for the key cyclization and chlorination steps range from 77% to 95%, depending on reaction conditions and purification methods.
- Spectral Confirmation: Structural integrity is confirmed by:
- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ NMR spectra show characteristic chemical shifts for the pyrazolo[1,5-a]pyrimidine core and substituents.
- Infrared Spectroscopy (IR): Bands corresponding to carbonyl (oxo) groups and ester functionalities.
- Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight (~241.63 g/mol).
- Melting Point: Varies with purity and crystalline form; typically reported as a solid at room temperature.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Ethyl 5-chloro-7-oxo-4H-pyrazolo[1,5-A]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Ethyl 5-chloro-7-oxo-4H-pyrazolo[1,5-A]pyrimidine-3-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-7-oxo-4H-pyrazolo[1,5-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting various cellular processes. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact on Melting Points : Aryl groups (e.g., 4-chlorophenyl, p-tolyl) increase melting points compared to methyl substituents. For instance, 3ac (221–223°C) vs. 3aa (180–182°C) highlights the role of the electron-donating p-tolyl group in enhancing crystallinity .
2.4 Crystallographic Insights
- Conformational Analysis : X-ray studies on ethyl 7-phenyl-5-p-tolylpyrazolo[1,5-a]pyrimidine-3-carboxylate reveal a planar pyrimidine ring with dihedral angles of 80.94° between fused rings, influencing molecular packing and stability .
- Hydrogen Bonding : C—H···O interactions in crystals of related compounds (e.g., thiazolo[3,2-a]pyrimidines) stabilize supramolecular architectures, critical for material design .
Biological Activity
Ethyl 5-chloro-7-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 2394830-31-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C₉H₈ClN₃O₃
- Molecular Weight : 241.64 g/mol
- IUPAC Name : Ethyl 5-chloro-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
- Purity : Typically ≥95% .
The compound's structure allows it to interact with various biological targets, contributing to its pharmacological effects.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazolo[1,5-a]pyrimidine derivatives, including ethyl 5-chloro-7-oxo. For instance, research indicates that similar compounds exhibit activity against viruses such as hepatitis A virus (HAV) and herpes simplex virus (HSV). The mechanism often involves inhibition of viral replication pathways .
| Compound | Virus Targeted | Mechanism of Action |
|---|---|---|
| Compound A | HSV | Inhibition of viral entry |
| Compound B | HAV | Interference with viral replication |
| Ethyl 5-chloro... | TBD | TBD |
Anti-inflammatory Effects
Ethyl 5-chloro-7-oxo has also been studied for its anti-inflammatory properties. Pyrazolo compounds are known to inhibit pro-inflammatory cytokines and signaling pathways such as NF-kB and MAPK. This activity suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
- Antiviral Study : A study demonstrated that derivatives similar to ethyl 5-chloro showed significant reductions in viral titers in cell cultures infected with HSV. The most effective compounds achieved over 60% inhibition at low concentrations .
- Anti-inflammatory Research : In a cell-based assay, derivatives exhibited IC50 values below 50 µM against NF-kB activation, indicating strong anti-inflammatory activity .
- Anticancer Evaluation : Preliminary studies suggest that pyrazolo derivatives can induce apoptosis in cancer cells through mitochondrial pathways. Further research is needed to confirm the specific effects of ethyl 5-chloro on various cancer types .
Q & A
Q. What are the common synthetic routes for Ethyl 5-chloro-7-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. For example, reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds forms the pyrazole core, followed by nitrile incorporation to build the pyrimidine ring. Esterification with ethanol and acid catalysts finalizes the carboxylate group . Optimized methods include ultrasonic irradiation in ethanol:water (1:1 v/v), which achieves 95% yield by promoting rapid precipitation and minimizing side reactions . Catalytic systems like NaF-alumina enhance cyclocondensation efficiency for diaryl-substituted derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., singlet for ester carbonyl at δ ~165 ppm) and distinguishes aromatic vs. aliphatic carbons .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters, N-H stretches for amines) .
- Mass Spectrometry (MS) : Confirms molecular weight via molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How are purification techniques optimized post-synthesis?
Column chromatography (silica gel, eluting with ethyl acetate/hexane) is standard for isolating intermediates . Recrystallization from ethanol or dioxane improves purity, as evidenced by sharp melting points (e.g., 210–212°C for the ethyl ester derivative) . TLC monitoring ensures reaction completion and minimizes byproducts .
Advanced Research Questions
Q. How does crystallographic analysis using SHELX resolve structural ambiguities?
SHELX programs (e.g., SHELXL, SHELXS) refine crystal structures by analyzing X-ray diffraction data. For example, single-crystal studies of ethyl 7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate confirmed bond lengths (C=O: 1.21 Å) and dihedral angles between aromatic rings, validating computational models . Hydrogen bonding networks (e.g., N-H···O interactions) are mapped using graph-set analysis to predict packing motifs .
Q. What challenges arise in analyzing stereoisomerism in reduced derivatives?
Reduction of the pyrimidine ring can yield syn/anti diastereomers. For ethyl 5,7-dimethyl derivatives, NMR coupling constants (e.g., J = 4.8 Hz for syn vs. J = 10.2 Hz for anti) and NOESY correlations differentiate configurations. Crystallography further resolves absolute stereochemistry, as seen in (5R,7S)-configured analogs .
Q. How do substituents influence reactivity toward nucleophilic substitution?
The chloro group at position 5 enhances electrophilicity, enabling SNAr reactions with amines or thiols. The ester at position 3 undergoes aminolysis (e.g., with primary amines) to form amides, as demonstrated in Reversan analogs . Steric effects from aryl groups at positions 5/7 modulate reaction rates, requiring tailored bases (e.g., K₂CO₃ in DMF) .
Q. How can computational methods predict hydrogen bonding in crystals?
Density functional theory (DFT) calculates hydrogen bond energies (e.g., −5 to −15 kcal/mol for N-H···O), while Etter’s graph-set analysis classifies motifs (e.g., R₂²(8) rings). Puckering coordinates (Cremer-Pople parameters) quantify ring non-planarity, aiding in polymorph prediction .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points or spectral data?
Variations in melting points (e.g., 210–212°C vs. 221–223°C) may arise from polymorphic forms or impurities. Cross-validate using multiple techniques:
- DSC/TGA : Confirms thermal stability and phase transitions .
- PXRD : Distinguishes crystalline vs. amorphous phases .
- High-resolution MS : Verifies molecular formula accuracy (e.g., C₉H₈ClN₃O₃ vs. C₁₀H₁₀ClN₃O₃) .
Methodological Tables
Table 1. Optimization of Ultrasonic-Assisted Synthesis
| Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|
| Ethanol:H₂O (1:1) | 25 | 95 |
| DMF | 80 | 72 |
| THF | 60 | 68 |
Table 2. Key NMR Assignments for Ethyl 5-Chloro Derivatives
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| C-3 COOEt | - | 165.2 |
| C-5 Cl | - | 142.1 |
| C-7 O | - | 160.8 |
| CH₂CH₃ | 1.35 (t, J=7.1 Hz) | 14.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
